molecular formula C15H17N3OS B12479200 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

Cat. No.: B12479200
M. Wt: 287.4 g/mol
InChI Key: LHXZJQNQFRVCTB-UHFFFAOYSA-N
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Description

3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a sulfanyl group at position 2, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with N-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide moiety can be reduced to form amines.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The sulfanyl group and the pyrimidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-dimethylpyrimidine-2-thiol
  • N-phenylpropanamide
  • 2-(4,6-dimethylpyrimidin-2-ylthio)acetic acid

Uniqueness

3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-phenylpropanamide is unique due to the combination of the pyrimidine ring with the phenylpropanamide moiety This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds

Properties

Molecular Formula

C15H17N3OS

Molecular Weight

287.4 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-phenylpropanamide

InChI

InChI=1S/C15H17N3OS/c1-11-10-12(2)17-15(16-11)20-9-8-14(19)18-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,18,19)

InChI Key

LHXZJQNQFRVCTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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